molecular formula C11H24N2O B2896796 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine CAS No. 930396-04-6

3-Ethyl-2-(morpholin-4-yl)pentan-1-amine

Cat. No.: B2896796
CAS No.: 930396-04-6
M. Wt: 200.326
InChI Key: JUMTWIVSFPSIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a pentane chain with an ethyl group and an amine group .


Physical and Chemical Properties Analysis

“this compound” is predicted to have a melting point of 64.41°C and a boiling point of approximately 282.7°C at 760 mmHg. Its density is predicted to be approximately 1.0 g/cm3. The refractive index is predicted to be n20D 1.48 .

Scientific Research Applications

Stereoselective Synthesis

Researchers Sequeira and Chemler (2012) developed a method for the stereoselective synthesis of 2-aminomethyl morpholines using copper(II) 2-ethylhexanoate-promoted addition of an alcohol and an amine across an alkene. This method yielded good to excellent yields and diastereoselectivities, showcasing a potential application of morpholines in organic synthesis (F. C. Sequeira & S. Chemler, 2012).

Catalysis in Hydroamination

Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine. This process formed corresponding beta-phenethylamine products with high yield and regioselectivity, suggesting the utility of morpholine in catalytic processes (M. Utsunomiya & J. Hartwig, 2003).

Corrosion Inhibition

Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and evaluated their inhibitive performance on carbon steel corrosion. Their research indicated that these amines, particularly DMP, acted as effective anodic inhibitors, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (G. Gao, C. Liang, & Hua Wang, 2007).

Sequential Reactions in Ionic Liquids

Lu et al. (2006) catalyzed a series of sequential aldol condensation and Michael addition reactions in ionic liquids using morpholine. This approach highlights the role of morpholine in facilitating environmentally friendly chemical processes with good yields, mild conditions, and lower costs (Leilei Lu et al., 2006).

Kinetics and Mechanism Studies

Kim, Baek, and Um (2009) studied the kinetics and mechanism of Michael-type reactions involving morpholine. Their research provided insights into the reactivity and transition-state structure of these reactions, contributing to a deeper understanding of the chemical behavior of morpholine in different solvents (Song-I Kim, H. Baek, & I. Um, 2009).

Mechanism of Action

The mechanism of action of “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” is not specified in the available literature. As a research chemical, its effects and interactions may vary depending on the context of its use .

Safety and Hazards

The safety and hazards of “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for “3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” are not clear from the available literature. As a research chemical, its potential applications could be numerous depending on the results of future studies .

Properties

IUPAC Name

3-ethyl-2-morpholin-4-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-10(4-2)11(9-12)13-5-7-14-8-6-13/h10-11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMTWIVSFPSIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CN)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.